1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride
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Overview
Description
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and triazole rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The pyrrolidine ring can be introduced through various synthetic routes, including the reduction of pyrrolidinones or the cyclization of amino alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor or donor, facilitating binding to enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional points of interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share structural similarities with 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride.
Triazole derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and its derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrrolidine and triazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of bioactive molecules with diverse applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
2703745-25-7 |
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Molecular Formula |
C6H12Cl2N4 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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